20,21-Dihydroxy-16alpha-methylpregna-1,4,9(11),17(20)-tetraen-3-one 20,21-di(acetate)
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Overview
Description
20,21-Dihydroxy-16alpha-methylpregna-1,4,9(11),17(20)-tetraen-3-one 20,21-di(acetate) is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This compound is likely to have significant biological and pharmacological activities due to its structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20,21-Dihydroxy-16alpha-methylpregna-1,4,9(11),17(20)-tetraen-3-one 20,21-di(acetate) typically involves multiple steps, including the introduction of hydroxyl groups and acetylation. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of ketones or other oxidized products.
Reduction: Reduction reactions may convert ketones to alcohols or other reduced forms.
Substitution: Substitution reactions can involve the replacement of functional groups with other groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
20,21-Dihydroxy-16alpha-methylpregna-1,4,9(11),17(20)-tetraen-3-one 20,21-di(acetate) may have applications in various fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including anti-inflammatory and hormonal treatments.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound likely involves interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A corticosteroid with anti-inflammatory properties.
Dexamethasone: Another corticosteroid used in various medical treatments.
Hydrocortisone: A steroid hormone used to treat inflammation and other conditions.
Uniqueness
20,21-Dihydroxy-16alpha-methylpregna-1,4,9(11),17(20)-tetraen-3-one 20,21-di(acetate) may have unique structural features that confer specific biological activities, distinguishing it from other similar compounds.
Properties
CAS No. |
61339-39-7 |
---|---|
Molecular Formula |
C26H34O7 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3,4-dihydroxy-3-[(8S,10S,13S,14S,16R)-10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hexanedioic acid |
InChI |
InChI=1S/C26H34O7/c1-14-10-19-17-5-4-15-11-16(27)6-8-24(15,2)18(17)7-9-25(19,3)23(14)26(33,13-22(31)32)20(28)12-21(29)30/h6-8,11,14,17,19-20,23,28,33H,4-5,9-10,12-13H2,1-3H3,(H,29,30)(H,31,32)/t14-,17-,19+,20?,23?,24+,25+,26?/m1/s1 |
InChI Key |
GQXJQMIGSZPEDU-NPIFFBNISA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2(C1C(CC(=O)O)(C(CC(=O)O)O)O)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(CC(=O)O)(C(CC(=O)O)O)O)C)C |
Origin of Product |
United States |
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